molecular formula C12H10O2S B1393763 3-Methyl-4-(thiophen-2-YL)benzoic acid CAS No. 1261990-26-4

3-Methyl-4-(thiophen-2-YL)benzoic acid

Cat. No. B1393763
CAS RN: 1261990-26-4
M. Wt: 218.27 g/mol
InChI Key: MXLMZUBZNVEBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(thiophen-2-YL)benzoic acid (MTB) is an organic compound belonging to the class of benzoic acids. It is a white, crystalline solid with a melting point of about 120°C. MTB has been the subject of numerous scientific studies due to its potential applications in fields such as biochemistry, medicine, and chemical synthesis.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research involving 3-methyl-4-(thiophen-2-yl)benzoic acid and its derivatives has shown promising applications in antimicrobial activities. A study by Patel and Patel (2017) synthesized derivatives of this compound and evaluated their effectiveness against various bacterial and fungal strains. These derivatives demonstrated significant antimicrobial properties, suggesting potential for novel antimicrobial agents development (N. Patel & Minesh D. Patel, 2017).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands, related to 3-methyl-4-(thiophen-2-yl)benzoic acid, have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. Viswanathan and Bettencourt-Dias (2006) found that these compounds in solution exhibited luminescent properties, with potential applications in developing materials with specific optical characteristics (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Anticancer Activity

Another significant application is in the field of cancer research. Ünver and Cantürk (2017) synthesized thiophene acetyl salicylic acid esters, structurally related to 3-methyl-4-(thiophen-2-yl)benzoic acid, and explored their cytotoxic effects against various cancer cell lines. Their findings indicated that these compounds could be potent agents for colon cancer treatment, highlighting the critical role of positional isomerism in pharmacological properties (H. Ünver & Z. Cantürk, 2017).

Electrochromic Properties

Aydın and Kaya (2013) explored the electrochromic properties of compounds containing thiophene, which is structurally similar to 3-methyl-4-(thiophen-2-yl)benzoic acid. Their study involved synthesizing copolymers and investigating their spectroelectrochemical and electrochromic properties, which could be relevant for applications in smart windows and displays (A. Aydın & I. Kaya, 2013).

Corrosion Inhibition

The compound's derivatives have also been evaluated for their effectiveness as corrosion inhibitors. Chaitra, Mohana, and Tandon (2018) investigated the inhibition effect of compounds related to 3-methyl-4-(thiophen-2-yl)benzoic acid on mild steel corrosion, finding them to be effective in protecting against corrosion in acidic environments. This suggests potential applications in materials science and engineering (Turuvekere K. Chaitra, K. Mohana, & H. C. Tandon, 2018).

properties

IUPAC Name

3-methyl-4-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-7-9(12(13)14)4-5-10(8)11-3-2-6-15-11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLMZUBZNVEBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688531
Record name 3-Methyl-4-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(thiophen-2-YL)benzoic acid

CAS RN

1261990-26-4
Record name 3-Methyl-4-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-(thiophen-2-YL)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-(thiophen-2-YL)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-(thiophen-2-YL)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Methyl-4-(thiophen-2-YL)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-(thiophen-2-YL)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Methyl-4-(thiophen-2-YL)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.